molecular formula C9H11NS B12880174 1,2,3,4-Tetrahydroquinoline-8-thiol CAS No. 21570-31-0

1,2,3,4-Tetrahydroquinoline-8-thiol

Cat. No.: B12880174
CAS No.: 21570-31-0
M. Wt: 165.26 g/mol
InChI Key: PBHWOBUIERAQKO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-thiol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a thiol group at the 8th position adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-8-thiol can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The thiol group can then be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including oxidative stress response and signal transduction .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the thiol group.

    Quinoline: An aromatic compound with a similar nitrogen-containing ring but without the tetrahydro structure.

    Thioquinoline: Contains a sulfur atom in the ring structure but differs in its overall chemical properties.

Uniqueness: 1,2,3,4-Tetrahydroquinoline-8-thiol is unique due to the presence of both the tetrahydroquinoline core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

21570-31-0

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-thiol

InChI

InChI=1S/C9H11NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2

InChI Key

PBHWOBUIERAQKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)S)NC1

Origin of Product

United States

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